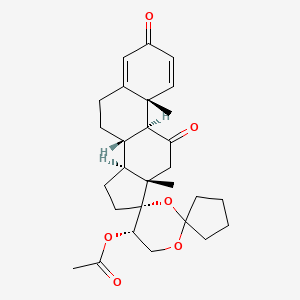
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is a synthetic compound belonging to the class of estrogens It is characterized by the presence of a butadiynyl group at the 17-alpha position and hydroxyl groups at the 3 and 17-beta positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable estrogen precursor, such as estrone or estradiol.
Introduction of Butadiynyl Group: The butadiynyl group is introduced at the 17-alpha position through a series of reactions, including halogenation and coupling reactions.
Hydroxylation: Hydroxyl groups are introduced at the 3 and 17-beta positions through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification: The final product is purified using techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other estrogen derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol involves binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the regulation of gene expression and modulation of various cellular processes. The compound’s effects are mediated through molecular pathways involving estrogen receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the butadiynyl group.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-alpha position.
Mestranol: Another synthetic estrogen used in contraceptives, with a methoxy group at the 3 position.
Uniqueness
17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is unique due to the presence of the butadiynyl group at the 17-alpha position, which imparts distinct chemical and biological properties compared to other estrogens. This structural modification may enhance its stability, binding affinity, and specificity for estrogen receptors, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
2010-52-8 |
|---|---|
Molekularformel |
C22H24O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(17S)-17-buta-1,3-diynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H24O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h1,6,8,14,18-20,23-24H,5,7,9-10,12-13H2,2H3/t18?,19?,20?,21?,22-/m0/s1 |
InChI-Schlüssel |
YKHYOSGGOQYSIW-BLJKDTPWSA-N |
Isomerische SMILES |
CC12CCC3C(C1CC[C@]2(C#CC#C)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#CC#C)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)





![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)



![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)

